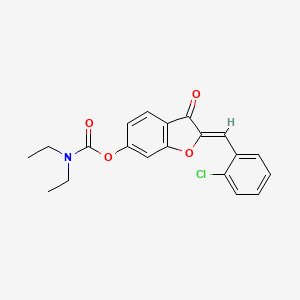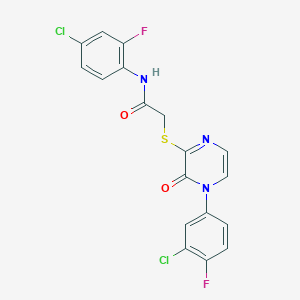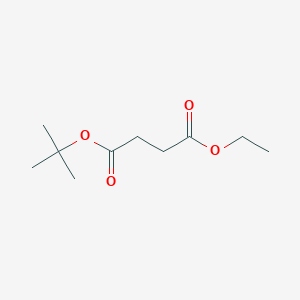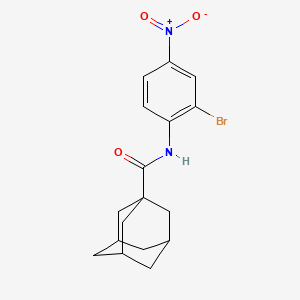
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CDC or CDC-6, and it is a carbamate derivative of benzofuran.
Aplicaciones Científicas De Investigación
Nanoparticle Delivery Systems for Fungicides
Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for fungicides, showing potential for sustained release, reduced environmental toxicity, and improved efficiency in agricultural applications. These systems demonstrate high association efficiency and modified release profiles for active compounds, suggesting their applicability for delivering complex organic molecules like the one to specific sites of action (Campos et al., 2015).
Bioinformatic Characterization for Neurodegenerative Diseases
Schiff bases derived from condensation reactions involving compounds with benzylidene motifs have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. Through bioinformatics, cheminformatics, and computational pharmacological methods, these compounds have been analyzed for drug-likeness, pharmacokinetics, and pharmacodynamics properties, showing promise as neuropsychiatric drugs (Avram et al., 2021).
Advanced Oxidation Processes
The use of meta-chloroperbenzoic acid (mCPBA) as a versatile reagent in organic synthesis, including the oxidation of various substrates, highlights the potential for employing similar compounds in advanced oxidation processes. These processes can be crucial for environmental remediation, suggesting a possible application area for the compound in environmental science and engineering (Hussain et al., 2014).
Photoisomerization for Molecular Switches
The study of reversible Z-E photoisomerization in bridged azobenzene derivatives under visible light indicates the potential for designing molecular switches based on similar structural principles. Such compounds could have applications in the development of advanced materials and nanotechnology, leveraging their photoresponsive properties (Siewertsen et al., 2009).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization highlights the synthetic utility of complex carbamates in creating valuable heterocyclic compounds. This underscores the relevance of such compounds in pharmaceutical chemistry and material science (Gabriele et al., 2006).
Propiedades
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-14-9-10-15-17(12-14)26-18(19(15)23)11-13-7-5-6-8-16(13)21/h5-12H,3-4H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJSIPGGMKDHHH-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)

![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)






![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)


![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)
